2-Chloroindan-1-one
Overview
Description
2-Chloroindan-1-one is a chemical compound that is a subject of interest in organic chemistry due to its potential applications in various fields. Its synthesis and properties have been explored in different studies.
Synthesis Analysis
The synthesis of compounds similar to 2-Chloroindan-1-one often involves complex organic reactions. For instance, Kolehmainen et al. (1999) described the synthesis of novel pentafulvalene derivatives, which are related to the indan structure, through a process involving sodium methoxide treatment (Kolehmainen et al., 1999).
Molecular Structure Analysis
The molecular structure of 2-Chloroindan-1-one and related compounds can be analyzed using various spectroscopic techniques. For example, NMR spectroscopy was used by Kolehmainen et al. (1999) to determine the structure of closely related compounds (Kolehmainen et al., 1999).
Chemical Reactions and Properties
2-Chloroindan-1-one likely participates in various chemical reactions due to its functional groups. Studies on similar compounds show diverse reactivities. For instance, Callingham et al. (2015) discussed the synthesis of 2-chloropyrimidin-4-ols through a reaction involving thiophosgene, indicating the potential reactivity of chlorine-substituted compounds (Callingham et al., 2015).
Physical Properties Analysis
The physical properties of 2-Chloroindan-1-one, such as melting point, boiling point, and solubility, are crucial for its practical applications. While specific data on 2-Chloroindan-1-one was not found, studies on similar compounds provide insights into these properties. For example, the physical properties of tetrahydrofurans, which share structural similarities, were explored by Lu et al. (2004) (Lu et al., 2004).
Chemical Properties Analysis
The chemical properties of 2-Chloroindan-1-one, including its reactivity and stability, are influenced by its molecular structure. Research on compounds with similar structures, like the one conducted by Delayre et al. (2021), provides valuable information on the chemical behavior of these types of compounds (Delayre et al., 2021).
Scientific Research Applications
Biocatalytic Preparation of Chloroindanol Derivatives :
- Enantiomerically pure chloroindanol derivatives, including chloroindan compounds, were prepared biocatalytically and found to exhibit antifungal activity against the phytopathogenic fungus Botrytis cinerea. These compounds were characterized using spectroscopic and chromatographic techniques (Pinedo-Rivilla et al., 2020).
Chloroquine and COVID-19 :
- Although not directly about 2-Chloroindan-1-one, this research highlights the importance of chloro compounds, such as chloroquine, in antiviral research, particularly in the treatment of COVID-19 (Touret & de Lamballerie, 2020).
Recent Advances in the Chemistry of 2-chloroquinoline-3-carbaldehyde :
- This review covers the synthesis and applications of chloroquinoline analogs, including 2-chloroquinoline-3-carbaldehyde, in various biological and chemical contexts (Hamama et al., 2018).
Isatin Chloride and Its Reactions :
- The paper discusses the reactions of chloroindoles, emphasizing their complex chemistry and highlighting the importance of these compounds in organic synthesis (Cornforth et al., 1996).
Electrophilic Chlorination by 1-Chloro-1,2-benziodoxol-3-one :
- This study describes the use of a chlorination reagent for nitrogen-containing heterocycles, which could be relevant for the synthesis or modification of chloroindan compounds (Wang et al., 2016).
Synthesis and Characterization of New Heterocyclic Derivatives :
- 1-Amino-2-methylindoline, related to chloroindans, was used in the synthesis of antihypertension drugs, highlighting the pharmaceutical relevance of these compounds (Peyrot et al., 2001).
Chlorine Rearrangements in N-chlorohydantoins :
- This study on the stability and reaction mechanisms of chlorohydantoins might provide insights into similar mechanisms in chloroindans (McCann et al., 2012).
t-RNA Synthetase Inhibitor Analogues Synthesis :
- The synthesis of tetrahydrofurans from diazoindan-1,3-dione, a compound related to 2-Chloroindan-1-one, for potential pharmacological applications (Lu et al., 2004).
Safety And Hazards
The safety data sheets of related compounds suggest that compounds like 2-Chloroindan-1-one may be considered hazardous according to the OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled.
Future Directions
The future directions for a compound like 2-Chloroindan-1-one could involve further exploration of its potential applications in various scientific fields . This could include its use in new synthetic methodologies, its potential biological activity, or its role in the development of new materials or technologies.
properties
IUPAC Name |
2-chloro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGQPEGJOZKLFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995043 | |
Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroindan-1-one | |
CAS RN |
73908-22-2 | |
Record name | 2-Chloroindan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00995043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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